(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=CC=CC=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654453 | |
| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60603-60-3 | |
| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Stereocontrol
Retrosynthetic Analysis for the Chiral Benzimidazole (B57391) Amine Moiety
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. scitepress.org For (R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine, two primary disconnections are considered logical pathways for its synthesis.
Pathway A: Imine Reduction Disconnection A primary disconnection can be made at the chiral amine's C-N bond, leading back to a prochiral imine precursor. This imine, in turn, can be disconnected to 2-formyl-1H-benzimidazole and ammonia, or a suitable nitrogen source. The key challenge in this pathway is the enantioselective reduction of the imine to establish the desired (R)-stereocenter.
Pathway B: Benzimidazole Ring Formation Disconnection Alternatively, the synthesis can be approached by forming the benzimidazole ring as a late-stage step. A C-N bond disconnection within the benzimidazole ring leads back to o-phenylenediamine (B120857) and a chiral carboxylic acid derivative of leucine. This strategy leverages the readily available chiral pool of amino acids to install the stereocenter early in the synthesis. This approach simplifies stereocontrol as the crucial chiral center is sourced from a natural product.
A schematic representation of these retrosynthetic approaches is outlined below:

Figure 1. Retrosynthetic analysis of this compound, illustrating two primary disconnection strategies.
Enantioselective Synthesis Strategies for this compound
Achieving high enantiopurity is critical, and several strategies can be employed to control the stereochemistry at the chiral center.
Asymmetric catalysis offers an efficient method for generating chiral molecules from prochiral substrates. acs.org
Transition Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral imines is a powerful and direct route to chiral amines. nih.govrsc.org This approach would involve the synthesis of an N-unsubstituted or N-protected imine precursor, such as N-(1H-benzimidazol-2-ylmethylene)benzenesulfonamide. The subsequent hydrogenation using a chiral transition metal catalyst (typically based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands) can provide the target amine with high enantioselectivity. nih.govnih.gov The choice of ligand, metal, and reaction conditions is crucial for achieving high enantiomeric excess (ee). digitellinc.com
| Catalyst System | Ligand Type | Typical Substrate | Potential Outcome for Target |
| [Ir(COD)Cl]₂/Chiral P,N-Ligand | Phosphine-Oxazoline | N-Aryl Imines | High yield and >95% ee |
| RuCl₂(chiral diphosphine)(dpen) | Diphosphine/Diamine | N-Alkyl Imines | Good to excellent enantioselectivity |
| Rh(COD)₂BF₄/Chiral Diene | Diene Ligands | Unprotected Imines | Variable, requires optimization |
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions, making them an attractive green alternative for chiral amine synthesis. jocpr.comnih.gov Imine reductases (IREDs) or transaminases (TAs) are particularly relevant. mdpi.comwiley.com
An IRED could catalyze the reduction of a pre-formed imine precursor with high stereoselectivity.
A transaminase could be used in a reaction between a ketone precursor (1-(1H-benzimidazol-2-yl)-3-methylbutan-1-one) and an amine donor like isopropylamine, directly yielding the (R)-amine. wiley.com Enzyme engineering can further optimize activity and selectivity for non-natural substrates. jocpr.com
Utilizing readily available chiral starting materials from nature is one of the most straightforward approaches to enantiomerically pure compounds. The natural amino acid (R)-leucine possesses the exact stereochemistry and carbon backbone required for the target molecule.
The synthesis would begin with (R)-leucine or one of its derivatives, such as (R)-leucinamide or methyl (R)-leucinate. This chiral building block can then be condensed with o-phenylenediamine under various conditions to form the benzimidazole ring. nih.gov A common method is the Phillips-Ladenburg benzimidazole synthesis, which involves heating the o-phenylenediamine with the carboxylic acid (or its derivative) in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid. colab.ws This approach elegantly preserves the stereochemistry of the starting material, directly yielding the desired (R)-enantiomer.
Regioselective Functionalization of the 1H-Benzimidazole Nucleus in Chiral Amine Synthesis
While the target compound is unsubstituted on the benzimidazole core, the principles of regioselective functionalization are critical for synthesizing analogs. The benzimidazole ring has two nitrogen atoms (N1 and N3) and four carbon atoms (C4, C5, C6, C7) on the benzene (B151609) ring that can be functionalized.
N-Functionalization: Alkylation or arylation of the benzimidazole nitrogen can lead to a mixture of N1 and N3 isomers, as the N-H proton is tautomeric. Regioselective functionalization can be challenging but may be controlled by steric hindrance of the C2-substituent or by pre-directing the reaction. researchgate.net
C-Functionalization: Electrophilic aromatic substitution on the benzene portion of the benzimidazole nucleus typically occurs at the C4 and C7 positions in acidic media and at the C5 and C6 positions under neutral or basic conditions. Directing groups can be installed on the o-phenylenediamine starting material before cyclization to ensure regiocontrol. acs.org Palladium-catalyzed cross-coupling reactions are also effective for the regioselective functionalization of pre-halogenated benzimidazoles. researchgate.net
Optimization of Reaction Conditions and Process Intensification for Efficient Production
For large-scale synthesis, optimization of reaction conditions is essential to maximize yield, purity, and efficiency while minimizing costs and environmental impact. researchgate.net
Key Optimization Parameters:
Catalyst Loading: In asymmetric catalysis, minimizing the amount of expensive transition metal catalyst without sacrificing yield or enantioselectivity is a primary goal.
Solvent and Temperature: The choice of solvent can significantly impact reaction rates and selectivity. Temperature control is crucial, especially for highly exothermic reactions. beilstein-journals.org
Reaction Time: Reducing reaction times leads to higher throughput. Reaction monitoring by techniques like HPLC is used to determine the optimal endpoint.
Process Intensification: Process intensification aims to develop safer, cleaner, and more energy-efficient manufacturing processes. cetjournal.it For the synthesis of this compound, this could involve:
Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems can offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced reproducibility.
Catalyst Recycling: For both transition metal catalysts and biocatalysts, developing methods for catalyst recovery and reuse is critical for improving the economic and environmental sustainability of the process.
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface-to-volume ratio | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with large volumes | Inherently safer with small hold-up volumes |
| Scalability | Often requires re-optimization | Scaled by running for longer times ("scale-out") |
| Reproducibility | Can be variable | Highly consistent and reproducible |
Mechanistic Elucidation of Key Stereoselective Transformations
The establishment of the chiral center in "this compound" can be achieved through various asymmetric synthesis strategies. While specific mechanistic studies for this exact molecule are not extensively detailed in publicly available literature, the stereocontrol can be understood by examining analogous transformations involving the synthesis of chiral benzimidazole derivatives and other chiral amines. Plausible mechanisms often involve the use of chiral catalysts or auxiliaries that create a diastereomeric transition state, thereby favoring the formation of one enantiomer over the other.
One potential strategy involves the use of chiral bifunctional organocatalysts, such as those derived from 2-aminobenzimidazole (B67599). researchgate.netnih.govnih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively. nih.gov In a hypothetical asymmetric synthesis, a chiral 2-aminobenzimidazole catalyst could bind to the prochiral precursor of the target molecule. The catalyst's chiral scaffold would then direct the approach of the reacting species, leading to the preferential formation of the (R)-enantiomer. The transition state for the formation of the (R)-product would be sterically more favorable and lower in energy than the transition state leading to the (S)-enantiomer.
Another approach is the stereoselective aldol (B89426) addition of an N-1 benzimidazolyl acetaldehyde (B116499) with a suitable ketone, catalyzed by a chiral amine. researchgate.net For instance, L-prolinamide has been shown to be an effective organocatalyst in such reactions, yielding products with high enantiomeric excess and diastereoselectivity. researchgate.netconicet.gov.ar The mechanism likely proceeds through an enamine intermediate formed between the ketone and the chiral catalyst. This chiral enamine then attacks the aldehyde in a stereocontrolled manner, dictated by the steric environment of the catalyst. Subsequent transformations would then lead to the final chiral amine.
Biocatalysis offers a powerful and highly selective method for establishing chirality. researchgate.net Enzymes such as aldolases can catalyze the stereoselective formation of C-C bonds. researchgate.net A bio-catalyzed strategy could involve the use of a dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolase (B8822740) to catalyze the aldol addition of DHAP to an aldehyde precursor of the benzimidazole side chain, generating a chiral intermediate with two new stereocenters with high precision. researchgate.net
The following table summarizes potential catalytic systems for the stereoselective synthesis of chiral benzimidazole derivatives, which could be adapted for the synthesis of the target compound.
| Catalyst Type | Example | Potential Application in Stereoselective Synthesis | Key Mechanistic Feature |
| Chiral Organocatalyst | L-Prolinamide researchgate.netconicet.gov.ar | Asymmetric aldol addition to form a chiral precursor. | Formation of a chiral enamine intermediate that directs the stereochemical outcome of the reaction. |
| Chiral Bifunctional Catalyst | Chiral 2-Aminobenzimidazole Derivatives researchgate.netnih.govnih.gov | Asymmetric amination or other nucleophilic additions. | Dual activation of reactants through hydrogen bonding and Brønsted base catalysis within a chiral environment. |
| Biocatalyst | Aldolase researchgate.net | Stereoselective C-C bond formation to create a chiral side-chain precursor. | Enzyme's active site provides a highly controlled chiral environment for the reaction. |
Green Chemistry Principles and Sustainable Approaches in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.combohrium.comresearchgate.net The synthesis of benzimidazole derivatives, including "this compound," has been a focus of such efforts, with research directed towards reducing the use of hazardous solvents, developing energy-efficient processes, and utilizing renewable resources. mdpi.combohrium.comnih.govjrtdd.com
Traditional methods for benzimidazole synthesis often involve harsh reaction conditions, long reaction times, and the use of toxic solvents. mdpi.com Modern, greener alternatives aim to address these shortcomings. One significant advancement is the use of alternative reaction media. Water, ionic liquids, and deep eutectic solvents (DES) have been successfully employed as greener solvents for the synthesis of benzimidazole derivatives. mdpi.comnih.gov DES, in particular, can act as both the reaction medium and a reagent, simplifying work-up procedures and improving yields. nih.gov
Microwave-assisted synthesis has emerged as a key green technology, often leading to dramatically reduced reaction times and increased product yields compared to conventional heating. mdpi.com This technique is particularly effective for the condensation reactions typically used to form the benzimidazole ring.
The use of efficient and recyclable catalysts is another cornerstone of green benzimidazole synthesis. mdpi.com Lewis acids have been shown to be effective catalysts, and the use of natural catalysts, such as those derived from papaya bark ash or pomegranate peel, is also being explored. jrtdd.com
For the synthesis of the chiral amine moiety, biocatalysis presents a highly sustainable approach. Enzymes, being derived from renewable resources, operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing waste. mdpi.com For instance, lipases have been used to catalyze the synthesis of N-substituted benzimidazole derivatives. mdpi.com
The following table highlights several green chemistry approaches applicable to the synthesis of benzimidazole derivatives.
| Green Chemistry Approach | Description | Advantages |
| Alternative Solvents | Use of water, ionic liquids, or deep eutectic solvents (DES) instead of traditional volatile organic compounds. mdpi.comnih.gov | Reduced toxicity, improved safety, and in some cases, enhanced reaction rates and selectivity. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. mdpi.com | Shorter reaction times, higher yields, and often cleaner reactions with fewer byproducts. |
| Catalysis | Employment of efficient and recyclable catalysts, including Lewis acids and natural catalysts. mdpi.comjrtdd.com | Increased reaction efficiency, reduced energy consumption, and potential for catalyst recycling. |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze reactions. mdpi.com | High selectivity, mild reaction conditions, use of renewable resources, and reduced waste generation. |
| Solvent-Free Reactions | Conducting reactions without a solvent, often under thermal or microwave conditions. jrtdd.com | Elimination of solvent waste, simplified purification, and reduced environmental impact. |
By integrating these stereoselective and green synthetic methodologies, the production of "this compound" can be achieved in a more efficient, controlled, and environmentally responsible manner.
Advanced Spectroscopic and Chiroptical Characterization Methodologies
Stereochemical Assignment through High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine. While standard 1H and 13C NMR are used to confirm the basic carbon-hydrogen framework, more advanced NMR experiments are essential for detailed stereochemical assignment. beilstein-journals.org
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. A NOESY experiment can identify protons that are close in space, providing crucial information for assigning the relative stereochemistry. beilstein-journals.org For the benzimidazole (B57391) portion of the molecule, the analysis of the aromatic proton system (H4, H5, H6, and H7) is critical. beilstein-journals.org The assignment of these signals can be achieved through a combination of their coupling patterns and NOE correlations. beilstein-journals.org
The tautomerism inherent to the NH-benzimidazole moiety can complicate NMR spectra, as prototropic exchange can lead to averaged signals for certain carbon and nitrogen atoms. beilstein-journals.org However, in some solvents or in the solid state, this tautomerism can be "blocked," allowing for the differentiation of otherwise equivalent positions. beilstein-journals.org The study of related benzimidazole compounds has shown that the chemical shifts of C4/C7 and C5/C6 pairs can be unambiguously assigned. beilstein-journals.org
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Benzimidazole Moiety
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H4/H7 | 7.50 - 7.65 | 115.0 - 120.0 |
| H5/H6 | 7.15 - 7.30 | 122.0 - 124.0 |
| C2 | - | 150.0 - 155.0 |
| C3a/C7a | - | 135.0 - 143.0 |
| Note: These are typical chemical shift ranges for NH-benzimidazoles and are for illustrative purposes. |
Absolute Configuration Determination via Circular Dichroism (CD) Spectroscopy and Vibrational Circular Dichroism (VCD)
Determining the absolute configuration of a chiral molecule like this compound is crucial, and Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography for this purpose. americanlaboratory.combiotools.us VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us The absolute stereochemistry is established by comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations for a specific enantiomer. biotools.us
If the signs and relative magnitudes of the major bands in the experimental and calculated VCD spectra match, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. americanlaboratory.com Conversely, if the signs are opposite, the sample has the opposite stereochemistry. americanlaboratory.com The choice of solvent can influence the VCD spectrum due to conformational and hydrogen-bonding effects, making it important to account for these interactions in the theoretical calculations. schrodinger.com
Electronic Circular Dichroism (ECD) is another chiroptical technique that can be used for the qualitative evaluation of absolute configuration. nih.gov For many chiral compounds, enantiomers produce nearly mirror-image ECD spectra, with the sign of the Cotton effect being indicative of the stereochemistry. nih.gov
Table 2: Comparison of Experimental and Calculated VCD Data for Stereochemical Assignment
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign (R-enantiomer) | Assignment |
| 1700 | + | + | C=N stretch |
| 1600 | - | - | Aromatic C=C stretch |
| 1450 | + | + | CH₂ bend |
| 1300 | - | - | C-N stretch |
| Note: This table is a hypothetical representation to illustrate the comparison process. |
Enantiomeric Purity Assessment through Chiral Chromatography Techniques (e.g., HPLC, GC)
Chiral chromatography is the gold standard for determining the enantiomeric purity of chiral compounds. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used method for the separation of enantiomers in the pharmaceutical industry. nih.gov
For this compound, a suitable chiral HPLC method would involve screening a variety of CSPs, such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate)). nih.gov The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the (R)- and (S)-enantiomers. researchgate.net The enantiomeric excess (% ee) can then be accurately quantified by integrating the peak areas of the two enantiomers. mdpi.com
Gas Chromatography (GC) with a chiral stationary phase can also be employed, particularly if the compound is volatile or can be derivatized to increase its volatility.
Table 3: Example of Chiral HPLC Method Parameters for Enantiomeric Purity Analysis
| Parameter | Condition |
| Column | Chiralpak® IA |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Note: These parameters are illustrative and would require experimental optimization for the specific compound. |
X-ray Crystallography for Crystalline Forms and Cocrystals of the Chemical Compound or its Stereochemical Precursors
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including the absolute configuration of a chiral molecule. researchgate.net For this compound, obtaining a single crystal of suitable quality would allow for the precise determination of bond lengths, bond angles, and the absolute arrangement of atoms in space. researchgate.net The benzimidazole ring system in related structures is typically planar or nearly planar. researchgate.netnih.gov
In cases where the final compound is difficult to crystallize, the X-ray structure of a stereochemical precursor can provide valuable information about the stereochemistry that is carried through the synthesis.
Furthermore, the formation of cocrystals, which are multi-component crystalline solids held together by non-covalent interactions, is a strategy used to improve the physicochemical properties of active pharmaceutical ingredients. nih.govijpsonline.com X-ray powder diffraction (XRPD) is a key technique for the characterization of these cocrystalline forms. mdpi.com
Table 4: Typical Crystallographic Data for a Benzimidazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1018.9 |
| Note: This data is hypothetical and represents typical values for a small organic molecule. |
Advanced Mass Spectrometry Techniques for Elucidating Reaction Intermediates and Impurity Profiling
Advanced mass spectrometry (MS) techniques are indispensable for understanding the formation of this compound and for ensuring its purity. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting and characterizing charged or easily ionizable reaction intermediates. nih.gov By monitoring the reaction mixture over time, it is possible to identify key intermediates, which provides insight into the reaction mechanism. rsc.org
Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a critical aspect of pharmaceutical development. rroij.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition of impurities. ijnrd.org When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying process-related impurities and degradation products. biomedres.us Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that helps to elucidate the structure of unknown impurities. enovatia.com
Table 5: Potential Impurities and their Characterization by LC-MS
| Impurity | Potential Origin | m/z [M+H]⁺ |
| Starting Material | Incomplete reaction | Varies |
| Over-reacted Product | Side reaction | Varies |
| Isomeric Impurity | Non-stereoselective synthesis | Same as API |
| Degradation Product | Instability | Varies |
| Note: The specific m/z values would depend on the exact structures of the impurities. |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure, Conformation, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of benzimidazole (B57391) derivatives. For (R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set can be used to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to similar benzimidazole structures to achieve results that correlate well with experimental data, such as those from X-ray diffraction.
The conformational space of this compound is influenced by the rotational freedom around its single bonds. Quantum chemical calculations can map the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments. The relative energies of these conformers determine their population distribution at a given temperature.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound over time. MD simulations can explore a broader range of the conformational space, revealing how the molecule flexes and changes shape in response to its environment. This is particularly important for understanding the influence of solvent molecules on the conformational preferences of the compound.
By simulating the molecule in a solvent box (e.g., water), MD can capture the explicit interactions between the solute and solvent molecules, providing a more realistic model of its behavior in solution. These simulations can help identify stable conformations that are favored by specific solvent interactions. Parameters derived from MD trajectories, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can be analyzed to assess the stability of the molecule and the flexibility of its different regions. For benzimidazole derivatives, MD simulations have been used to evaluate the stability of protein-ligand complexes, suggesting that these compounds can maintain their structural integrity and interactions within a biological environment.
Computational Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, CD Spectra)
Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C chemical shifts. These calculated shifts can then be compared with experimental spectra to aid in the assignment of peaks and confirm the molecular structure. Studies on similar benzimidazole compounds have shown a good correlation between theoretical and experimental NMR data, although the inclusion of specific solute-solvent interactions may be necessary to accurately predict chemical shifts for protons involved in hydrogen bonding, such as those on NH groups.
The vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Raman spectra, can also be computationally predicted. By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental bands to specific vibrational modes of the molecule. Potential Energy Distribution (PED) analysis is often employed to characterize the contribution of different internal coordinates to each vibrational mode.
Furthermore, for a chiral molecule like this compound, the prediction of its Circular Dichroism (CD) spectrum is of significant interest. Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic transitions that give rise to the CD spectrum, providing insights into the molecule's absolute configuration and chiroptical properties.
In Silico Modeling of Reaction Mechanisms and Transition States in Synthetic Pathways
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involved in the synthesis of this compound. By modeling the reaction pathways, it is possible to identify the transition states and intermediates, and to calculate the activation energies associated with each step. This information provides a detailed picture of the reaction kinetics and thermodynamics, helping to optimize reaction conditions and improve yields.
For the synthesis of benzimidazole derivatives, computational modeling can be used to investigate various synthetic routes. For example, in the synthesis of 1,2-disubstituted benzimidazoles, computational studies can elucidate the charge distribution and reactivity of the starting materials, guiding the choice of reagents and reaction conditions. The modeling of transition states allows for the determination of the rate-limiting step in a reaction sequence and can provide insights into the stereoselectivity of a reaction, which is particularly relevant for the synthesis of a chiral compound like the one .
Molecular Interaction Modeling and Binding Energetics with Model Systems
Understanding the non-covalent interactions of this compound with other molecules is key to understanding its chemical behavior. Molecular interaction modeling, often through molecular docking and MD simulations, can predict how this compound might bind to a model receptor or surface. These models can identify the preferred binding poses and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
The binding energetics can be quantified using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, which calculates the binding free energy. This allows for a comparison of the binding affinities of different ligands or different binding modes of the same ligand. In the context of benzimidazole derivatives, molecular docking has been used to study their interactions with various receptors, providing insights into their potential applications. These computational approaches can guide the design of new molecules with enhanced binding properties.
Topological Analysis of Electron Density (e.g., QTAIM) and Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. By identifying the critical points in the electron density, QTAIM can define atomic basins and the paths of maximum electron density that link bonded atoms. The properties of the electron density at the bond critical points (BCPs), such as its value and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the chemical bonds.
For this compound, QTAIM analysis can be used to characterize the covalent bonds within the molecule as well as weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may influence its conformation. The analysis of the Laplacian of the electron density can reveal regions of charge concentration and charge depletion, which are important for understanding chemical reactivity.
Other topological analysis methods, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), can also be employed to visualize and analyze the extent of electron localization in the molecule, providing further insights into its bonding patterns. These methods are particularly useful for identifying lone pairs and characterizing the nature of covalent bonds.
Applications in Chemical Synthesis and Catalysis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are essential intermediates in the synthesis of pharmaceuticals and natural products. The demand for enantiomerically pure compounds is driven by the fact that biological targets are inherently chiral, requiring strict stereochemical matching for drug-receptor interactions. Chiral amines, such as (R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine, are particularly valuable in this regard. They serve as foundational synthons for constructing more elaborate molecules, where the embedded chiral center is carried through subsequent reaction steps to establish the stereochemistry of the final product.
The benzimidazole (B57391) scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. researchgate.net The synthesis of complex benzimidazole derivatives often begins with foundational structures that are later elaborated. nih.govresearchgate.net The title compound, derived from the natural amino acid (R)-leucine, provides a direct route to incorporating both the benzimidazole core and a specific stereocenter into a target molecule, streamlining the synthesis of novel therapeutic agents and other complex organic structures.
Application as a Chiral Ligand in Asymmetric Catalysis
Chiral ligands are central to enantioselective transition-metal catalysis, directing the stereochemical outcome of a reaction. researchgate.net The unique structural features of chiral benzimidazoles, including a rigid backbone and hydrogen bonding ability, make them effective in various catalytic systems. epa.gov
The nitrogen atoms in the benzimidazole ring and the side-chain amine of this compound can coordinate with transition metals, forming chiral catalysts that facilitate enantioselective reactions. mdpi.com Chiral ligands play a crucial role by creating a sterically constrained environment around the metal center, which favors the formation of one enantiomer over the other. nih.gov
While direct applications of the title compound are specific, the utility of closely related chiral benzimidazole ligands is well-documented. For instance, chiral bidentate benzimidazoles derived from amino acids have been successfully used to create Manganese(I) catalysts. acs.org These phosphine-free catalysts have demonstrated high activity and enantioselectivity in the asymmetric transfer hydrogenation of a wide range of ketones. acs.org This process is crucial for producing chiral alcohols, which are valuable intermediates in the pharmaceutical industry. acs.org
Similarly, N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts are prominent in copper-catalyzed asymmetric reactions. researchgate.net The development of efficient copper catalytic systems often involves exploring various ligand types to achieve high enantioselectivity in reactions like conjugate additions and allylic substitutions, which are fundamental for creating new stereogenic carbon-carbon bonds. researchgate.net The design of these ligands is modular, allowing for fine-tuning to suit specific transformations. researchgate.net
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. nih.gov Chiral benzimidazole derivatives have been successfully employed as bifunctional organocatalysts, which can activate substrates through non-covalent interactions like hydrogen bonding. nih.govnih.gov
For example, new chiral guanidines derived from the reaction of 2-chlorobenzimidazole with chiral amines serve as effective organocatalysts for the asymmetric electrophilic α-amination of 1,3-dicarbonyl compounds. nih.gov These catalysts function in a bifunctional manner, acting first as a Brønsted base and then coordinating the resulting enolate through hydrogen bonding to facilitate an enantioselective attack. nih.gov This methodology provides access to chiral molecules with nitrogen-containing quaternary stereocenters. nih.gov
Similarly, chiral trans-cyclohexanediamine-benzimidazole derivatives have been used as bifunctional organocatalysts in the asymmetric amination of 3-substituted oxindoles. nih.govnih.gov These catalysts activate methylene compounds through hydrogen bond interactions, leading to products with good to excellent enantioselectivities. nih.govresearchgate.net The development of such organocatalytic systems avoids the use of metals and often allows for milder reaction conditions. nih.gov
| Catalyst Type | Reaction | Role of Benzimidazole Derivative | Outcome |
| Chiral Guanidine | Asymmetric α-amination of 1,3-dicarbonyls | Acts as a bifunctional organocatalyst (Brønsted base and H-bond donor) | Good yields and moderate to high enantioselectivities nih.gov |
| Chiral Diamine | Asymmetric amination of 3-substituted oxindoles | Acts as a bifunctional organocatalyst activating via H-bonding | Good yields and good to excellent enantioselectivities nih.govnih.gov |
| L-prolinamide | Stereoselective aldol (B89426) addition | N1-functionalized benzimidazole acts as the aldehyde component | High yield, excellent enantioselectivity (90% ee), and high diastereoselectivity (92:8 dr) thieme-connect.com |
Derivatization to Access Novel Chiral Scaffolds and Chemical Probes
The core structure of this compound can be chemically modified to create a library of new chiral molecules. The synthesis of benzimidazole derivatives is versatile, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.gov This allows for the introduction of various functional groups.
The amine moiety of the title compound is a key site for derivatization. It can react with chiral derivatizing agents (CDAs) to form diastereomers, a technique often used in NMR spectroscopy to determine the absolute configuration of chiral compounds. researchgate.net For example, novel axially chiral reagents have been developed for the efficient separation and sensitive detection of amino acid enantiomers after derivatization. nih.govresearchgate.net Such derivatization strategies can be applied to this compound to generate novel probes for analytical applications or to build more complex chiral scaffolds for drug discovery. nih.govnanobioletters.com
Role in Chiral Resolution and Separation Methodologies
Chiral resolution is a fundamental process for separating racemic mixtures into their constituent enantiomers. wikipedia.orgnih.gov One of the most common methods is the crystallization of diastereomeric salts. wikipedia.org This involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org Chiral amines are frequently used as basic resolving agents to separate racemic carboxylic acids. wikipedia.org
Given its basic amine functionality and defined stereochemistry, this compound is a suitable candidate to act as a chiral resolving agent. It can react with a racemic acid to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomers of the acid can be recovered by removing the resolving agent. This classical approach remains a vital tool for obtaining enantiopurified compounds in the pharmaceutical and chemical industries. wikipedia.orgmdpi.com
Integration into Functional Supramolecular Assemblies or Advanced Materials
The benzimidazole unit is a valuable component in the construction of supramolecular materials due to its chemical and physical properties. google.comresearchgate.net The structure allows for assembly through various non-covalent interactions, including metal coordination via the imidazole nitrogen atoms and π-π stacking interactions from the aromatic system. google.comresearchgate.net
Benzimidazole derivatives can be designed and modified to self-assemble into a diversity of structures, from simple coordination complexes to more advanced macrostructures like metal-organic frameworks (MOFs), nanowires, and smart nanocontainers. google.comresearchgate.net The amphoteric nature of the benzimidazole ring and its ability to form hydrogen bonds are key to its role in creating these organized assemblies. benthamdirect.com The rising interest in benzimidazole-based supramolecular gels is linked to their potential applications in ion sensing, drug delivery, and catalysis. benthamdirect.com By incorporating the chiral moiety of this compound into such systems, it is possible to create chiral materials with potential applications in enantioselective sensing or catalysis within a constrained, organized environment.
Future research on this compound is poised to unlock its full potential, focusing on enhancing its synthesis, exploring its catalytic capabilities, and designing novel derivatives with tailored functionalities. The integration of advanced technologies like automation and machine learning, coupled with synergistic computational and experimental strategies, will drive innovation in this area. These future directions aim to not only improve the accessibility and application of this specific compound but also to leverage its unique structural features to advance the broader field of chemical synthesis and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are available for preparing (R)-1-(1H-benzimidazol-2-yl)-3-methylbutylamine, and how can the stereochemistry be controlled?
- Methodology : The synthesis typically involves condensation of o-phenylenediamine with a chiral precursor. For example, Schiff base formation via reaction of o-phenylenediamine with amino acid derivatives under acidic conditions (e.g., HCl or polyphosphoric acid) can yield benzimidazole intermediates. The stereochemistry (R-configuration) is controlled using enantiopure starting materials or chiral auxiliaries . Key steps include:
- Acylation of o-phenylenediamine with 3-methylbutylamine derivatives.
- Cyclization under reflux with a dehydrating agent (e.g., POCl₃).
- Purification via recrystallization or column chromatography.
Q. How can spectroscopic techniques (e.g., IR, NMR) be utilized to confirm the structure of this compound?
- IR Spectrum : Key absorption bands include N–H stretching (3200–3400 cm⁻¹ for benzimidazole NH), C=N (1600–1650 cm⁻¹), and C–H bending (700–800 cm⁻¹ for alkyl chains) .
- ¹H NMR : Signals at δ 1.0–1.5 ppm (3-methylbutyl CH₃), δ 3.2–3.5 ppm (N–CH₂), and δ 7.2–8.0 ppm (benzimidazole aromatic protons). Chiral derivatization (e.g., Mosher’s reagent) may resolve enantiomeric purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation and hydrogen-bonding networks of this compound?
- Absolute configuration via Flack parameter analysis.
- Hydrogen-bonding patterns (e.g., N–H···N interactions between benzimidazole moieties) .
- π–π stacking distances (3.5–4.0 Å) for supramolecular assembly analysis .
Q. What experimental strategies can address contradictions in reported biological activities of benzimidazole derivatives, such as germination effects vs. antimicrobial activity?
- Data Contradiction Analysis :
- Biological assays : Compare dose-response curves (e.g., wheat germination assays vs. microbial MIC tests). Confounding factors include solvent choice (methanol vs. DMSO) and stereochemical purity.
- Statistical validation : Use tools like JMP 7.0 to correlate structural parameters (e.g., logP, H-bond donors) with activity .
- Mechanistic studies : Probe ROS generation or enzyme inhibition (e.g., gyrase ) to resolve mode-of-action discrepancies.
Q. How can reaction conditions (e.g., temperature, catalysts) be optimized to suppress byproducts in benzimidazole synthesis?
- Case Study : In the synthesis of 2-(3-methylphenyl)-1H-benzimidazole, excess m-toluic acid in polyphosphoric acid at 120°C minimizes oxidation of the methyl group, while acyl chlorides at lower temperatures favor amide intermediates .
- Optimization Table :
| Condition | Yield (%) | Byproduct |
|---|---|---|
| Polyphosphoric acid | 85 | <5% oxidized |
| POCl₃, RT | 62 | 20% dimerization |
Methodological Guidance
Q. What computational tools are recommended for predicting the supramolecular assembly of this compound?
- Software :
- Mercury (CCDC) : Visualize Hirshfeld surfaces to map intermolecular contacts .
- Gaussian 09 : Calculate electrostatic potential surfaces for H-bond donor/acceptor propensity .
Q. How can chiral HPLC or capillary electrophoresis be applied to assess enantiomeric excess in synthetic batches?
- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane:isopropanol (90:10) mobile phase.
- Validation : Compare retention times with racemic mixtures and enantiopure standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
